![molecular formula C7H7N3O B13665494 2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
2-Methylfuro[2,3-d]pyrimidin-4-amine
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Overview
Description
2-Methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a fused ring structure consisting of a furan ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuro[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of formamidine acetate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at the 4-position and chlorine substituents (when present) participate in nucleophilic substitutions. These reactions enable functionalization for derivative synthesis:
For example, Ullmann coupling with aryl iodides under copper catalysis yields N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, critical intermediates for microtubule-targeting agents . Thiol substitution at C2 produces analogs like 5-methyl-2-(methylthio)furo[2,3-d]pyrimidin-4-amine, enhancing solubility via salt formation (e.g., hydrobromide) .
Alkylation and Arylation
The amino group undergoes alkylation/arylation to generate diversely substituted analogs:
Key Example :
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N4-Alkylation with methyl or benzyl halides introduces alkyl/aryl groups, modulating steric and electronic properties. This step is pivotal in synthesizing 4-substituted-5-methylfuro[2,3-d]pyrimidines with enhanced tubulin-binding affinity .
Synthetic Protocol :
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Start with 4-amino-5-methylfuro[2,3-d]pyrimidine.
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Perform Ullmann coupling with iodobenzene derivatives (e.g., 4-iodotoluene).
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Alkylate the resultant N-aryl intermediate with methyl iodide/K2CO3 in DMF.
This method produced compound 3 (N4-methyl derivative), which showed IC50 values of 0.84 μM against tubulin polymerization, comparable to combretastatin A-4 .
Cyclization and Condensation Reactions
The furan ring participates in cycloadditions, while the pyrimidine ring enables fused heterocycle formation:
For instance, cyclization of 4-amino-5-methylfuro[2,3-d]pyrimidine with cyanoacetamide derivatives yielded chromeno-pyrimidines exhibiting MIC values of 4–8 μg/mL against S. aureus and C. albicans .
Acid/Base-Mediated Functionalization
The amino group’s basicity (pKa ~5.5–6.0) allows pH-dependent reactions:
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Protonation : Forms water-soluble salts (e.g., hydrobromide) at acidic pH, improving bioavailability .
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Deprotonation : Facilitates SNAr reactions at electron-deficient pyrimidine positions under basic conditions (e.g., K2CO3/DMF) .
Biological Activity Correlation
Derivatives’ reactivities directly influence pharmacological profiles:
Compound 3 demonstrated potent activity in the NCI-60 panel, with GI50 <10 nM in 47 cell lines, and significant tumor growth inhibition in xenograft models .
Stability and Degradation Pathways
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Hydrolytic Degradation : The furan ring is susceptible to acid-catalyzed hydrolysis, forming diketones.
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Oxidative Stability : Limited stability under prolonged H2O2 exposure (≥24 hrs).
Scientific Research Applications
2-Methylfuro[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2-Methylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
Pyrimido[4,5-b]azepine: This compound shares the pyrimidine ring but has a different fused ring system, resulting in unique applications and activities.
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N3O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
SWLRETYVXTUWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=COC2=N1)N |
Origin of Product |
United States |
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